Ethyl Oxo-(4-trifluoromethylphenyl)acetate
Overview
Description
Ethyl Oxo-(4-trifluoromethylphenyl)acetate is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C(=O)c1ccc(cc1)C(F)(F)F
. The InChI representation is InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.18 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has four rotatable bonds .Scientific Research Applications
Green Chemistry in Pharmaceutical Research
Ethyl (4-phenylphenyl)acetate, a compound related to Ethyl Oxo-(4-trifluoromethylphenyl)acetate, is used in green Suzuki coupling reactions. These reactions are notable for their use in pharmaceutical research, particularly in the development of anti-arthritic drugs. For instance, it's a precursor to felbinac, a nonsteroidal anti-inflammatory drug. This application exemplifies the use of ethyl oxo compounds in synthesizing biologically active molecules with potential therapeutic benefits (Costa et al., 2012).
Marine Fungal Compounds
In the realm of natural products, compounds similar to this compound have been isolated from marine fungi, like Penicillium sp. These substances showcase a diverse range of structural and chemical properties, contributing to our understanding of marine biochemistry and the potential for discovering novel bioactive compounds (Wu et al., 2010).
Synthetic Chemistry and Drug Development
This compound-related compounds are used in the synthesis of α-ketoamide derivatives, which are important in medicinal chemistry. For example, they're involved in the synthesis of novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, showcasing the relevance of these compounds in drug development and the exploration of new pharmaceuticals (El‐Faham et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, related ethyl oxo compounds have been used in the impurity profiling of drug substances, such as glycoprotein IIb/IIIa antagonists. Techniques like liquid chromatography-mass spectrometry leverage these compounds to analyze the purity and safety of pharmaceuticals, which is crucial in drug development and quality control (Thomasberger et al., 1999).
Agriculture and Herbicide Research
Compounds derived from Ethyl Oxo-(4-trifluoromethylphenyl)acetatehave shown significant utility in agricultural research, particularly in the development of herbicides. A study demonstrated the synthesis and herbicidal activities of novel pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited promising herbicidal activities, highlighting the potential of such compounds in addressing agricultural needs (Xu et al., 2008).
Spectroscopic and Molecular Analysis
This compound-related compounds have been studied using various spectroscopic techniques. For example, the molecular structure, electron density distribution, and potential inhibitory activity against enzymes have been explored through FT-IR, FT-Raman, NMR, and molecular docking studies. This research contributes to our understanding of the chemical and physical properties of these compounds (El-Azab et al., 2016).
Enzymatic Studies and Chiral Building Blocks
The use of microbial enzymes for the reduction of ethyl oxo compounds, like ethyl 2-oxo-4-phenylbutyrate, has been explored for producing optically active intermediates. These intermediates are crucial in synthesizing angiotensin-converting enzyme (ACE) inhibitors, highlighting the importance of ethyl oxo compounds in pharmaceutical synthesis (Li et al., 2010).
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZHQTZYBBUMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379023 | |
Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-06-4 | |
Record name | Ethyl α-oxo-4-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73790-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73790-06-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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